1-Methyl-1H-1,2,3-benzotriazol-4-amine
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Overview
Description
1-Methyl-1H-1,2,3-benzotriazol-4-amine is a chemical compound with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields of science and industry. This compound is characterized by the presence of a methyl group at the 1-position and an amine group at the 4-position of the benzotriazole ring.
Preparation Methods
The synthesis of 1-Methyl-1H-1,2,3-benzotriazol-4-amine typically involves the reaction of o-phenylenediamine with nitrous acid in dilute sulfuric acid . Another method includes the nitrosation of o-phenylenediamine with sodium nitrite in glacial acetic acid and water, yielding a high product yield . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
1-Methyl-1H-1,2,3-benzotriazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include chlorotriphenylphosphonium, which reacts with the amide similarly to a Vilsmeier-Haack reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1H-1,2,3-benzotriazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-1,2,3-benzotriazol-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s unique electronic, steric, and stereoelectronic properties contribute to its effectiveness in various applications .
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-benzotriazol-4-amine can be compared with other benzotriazole derivatives, such as:
1-Methyl-1H-1,2,3-benzotriazol-5-amine: Similar in structure but with the amine group at the 5-position.
4-Methyl-1H-benzotriazole: Differing by the position of the methyl group.
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride: A sulfonyl chloride derivative with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methylbenzotriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOPKUFXAXHGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2N=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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